Cas no 2137980-04-0 (ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate)

Ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate is a versatile heterocyclic compound featuring a pyrazole core with an amino and methyl substituent, coupled with an ethyl acetate side chain. This structure imparts reactivity suitable for further functionalization, making it valuable in pharmaceutical and agrochemical synthesis. The presence of both amino and ester groups enhances its utility as an intermediate in the preparation of biologically active molecules, such as kinase inhibitors or antimicrobial agents. Its stability under standard conditions and compatibility with common organic solvents facilitate straightforward handling in synthetic workflows. The compound’s well-defined reactivity profile ensures consistent performance in nucleophilic substitution and condensation reactions.
ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate structure
2137980-04-0 structure
Product name:ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate
CAS No:2137980-04-0
MF:C8H13N3O2
MW:183.207721471786
CID:6279403
PubChem ID:160040030

ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate
    • EN300-1112111
    • 2137980-04-0
    • Inchi: 1S/C8H13N3O2/c1-3-13-8(12)5-11-4-7(9)6(2)10-11/h4H,3,5,9H2,1-2H3
    • InChI Key: OMYHZODBVKHECF-UHFFFAOYSA-N
    • SMILES: O(CC)C(CN1C=C(C(C)=N1)N)=O

Computed Properties

  • Exact Mass: 183.100776666g/mol
  • Monoisotopic Mass: 183.100776666g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 70.1Ų

ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1112111-0.05g
ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate
2137980-04-0 95%
0.05g
$252.0 2023-10-27
Enamine
EN300-1112111-10.0g
ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate
2137980-04-0 95%
10g
$4667.0 2023-06-10
Enamine
EN300-1112111-1.0g
ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate
2137980-04-0 95%
1g
$1086.0 2023-06-10
Enamine
EN300-1112111-5.0g
ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate
2137980-04-0 95%
5g
$3147.0 2023-06-10
Aaron
AR02912P-250mg
ethyl2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate
2137980-04-0 95%
250mg
$765.00 2025-02-17
1PlusChem
1P0290UD-2.5g
ethyl2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate
2137980-04-0 95%
2.5g
$2691.00 2023-12-19
1PlusChem
1P0290UD-5g
ethyl2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate
2137980-04-0 95%
5g
$3952.00 2023-12-19
1PlusChem
1P0290UD-50mg
ethyl2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate
2137980-04-0 95%
50mg
$363.00 2023-12-19
1PlusChem
1P0290UD-500mg
ethyl2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate
2137980-04-0 95%
500mg
$1109.00 2023-12-19
Aaron
AR02912P-1g
ethyl2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate
2137980-04-0 95%
1g
$1519.00 2025-02-17

Additional information on ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate

Comprehensive Overview of Ethyl 2-(4-Amino-3-methyl-1H-pyrazol-1-yl)acetate (CAS No. 2137980-04-0)

Ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate (CAS No. 2137980-04-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This ester derivative, featuring a pyrazole core, is widely studied for its potential applications in drug discovery and crop protection. The compound's unique structure, combining an ethyl acetate moiety with a 4-amino-3-methylpyrazole group, makes it a versatile intermediate for synthesizing biologically active molecules.

In recent years, the demand for heterocyclic compounds like ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate has surged due to their role in developing novel therapeutics. Researchers are particularly interested in its potential as a building block for kinase inhibitors, which are crucial in treating various diseases. The compound's CAS number 2137980-04-0 is frequently searched in scientific databases, reflecting its growing importance in medicinal chemistry.

The synthesis of ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate typically involves the reaction of 4-amino-3-methylpyrazole with ethyl chloroacetate under controlled conditions. This process highlights the compound's relevance in green chemistry initiatives, as researchers explore eco-friendly synthetic routes. The pyrazole ring in its structure is known for enhancing metabolic stability, making it a valuable component in drug design.

From an industrial perspective, CAS 2137980-04-0 is often discussed in the context of high-value chemical intermediates. Its applications extend to agrochemical formulations, where it may contribute to the development of next-generation pesticides with improved efficacy and environmental safety. The compound's molecular weight and solubility properties are key factors in these applications.

Quality control of ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate is critical, with analytical methods like HPLC and NMR spectroscopy being commonly employed. The compound's stability under various conditions is a frequent topic in research papers, addressing concerns about storage requirements and shelf life. These aspects are particularly important for pharmaceutical manufacturers considering its use in API production.

Recent patent literature reveals growing interest in CAS 2137980-04-0 for developing anticancer agents and anti-inflammatory drugs. The 4-amino group on the pyrazole ring provides a handle for further chemical modifications, enabling the creation of diverse structure-activity relationships. This flexibility makes the compound valuable in combinatorial chemistry approaches to drug discovery.

In the context of sustainable chemistry, researchers are investigating catalytic methods for producing ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate with reduced waste generation. The compound's biodegradability profile is another area of active study, particularly for environmental impact assessments in agrochemical applications. These considerations align with current industry trends toward greener synthesis methods.

The global market for pyrazole derivatives like 2137980-04-0 is expanding, driven by pharmaceutical innovation and agricultural needs. Suppliers often highlight the compound's purity specifications and batch-to-batch consistency as key selling points. Analytical certificates typically include data on residual solvents and heavy metal content, addressing quality concerns in regulated industries.

From a regulatory standpoint, ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate requires proper safety data sheets and handling procedures in laboratory settings. While not classified as hazardous under standard protocols, appropriate personal protective equipment is recommended when working with this chemical. These precautions are standard for fine chemical handling in research and production environments.

Future research directions for CAS 2137980-04-0 may explore its potential in material science applications, particularly in designing functional polymers or coordination complexes. The compound's ability to form hydrogen bonds through its amino and ester groups makes it interesting for molecular recognition studies. Such applications could expand its utility beyond traditional pharmaceutical uses.

In conclusion, ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate (CAS No. 2137980-04-0) represents an important chemical building block with diverse applications across multiple industries. Its unique structural features continue to inspire innovation in medicinal chemistry, agrochemical development, and potentially other cutting-edge fields. As research progresses, this compound will likely maintain its position as a valuable tool in molecular design and chemical synthesis.

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